

Spectroscopic comparison of bromoaniline isomers

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Compound of Interest

Compound Name: 4-Bromo-2,6-diethylaniline

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A Spectroscopic Showdown: Differentiating Bromoaniline Isomers

In the world of chemical research and pharmaceutical development, the precise identification of isomeric compounds is paramount. Bromoanilines, existing as ortho (2-), meta (3-), and para (4-) isomers, present a classic case of structurally similar molecules with distinct physical and chemical properties. This guide provides a comparative analysis of these three isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By examining the subtle yet significant differences in their spectra, researchers can confidently distinguish between them.

Spectroscopic Data at a Glance

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, UV-Vis, and Mass Spectrometry for 2-bromoaniline, 3-bromoaniline, and 4-bromoaniline.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , δ in ppm)

Isomer	H-2	H-3	H-4	H-5	H-6	-NH ₂
2-Bromoaniline	-	~6.77 (d)	~7.12 (t)	~6.66 (d)	~7.42 (d)	~3.70 (s)
3-Bromoaniline	~6.83 (s)	-	~6.88 (d)	~7.02 (t)	~6.59 (d)	~3.71 (s)
4-Bromoaniline	~6.61 (d)	~7.23 (d)	-	~7.23 (d)	~6.61 (d)	~3.64 (s)

d = doublet, t = triplet, s = singlet

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

[1][2][3][4]

Isomer	C-1 (-NH ₂)	C-2	C-3	C-4	C-5	C-6
2-Bromoaniline	~144.1	~109.4	~128.4	~119.5	~132.7	~115.8
3-Bromoaniline	~147.8	~113.7	~123.1	~121.4	~130.7	~117.8
4-Bromoaniline	~145.6	~116.8	~132.1	~110.2	~132.1	~116.8

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Isomer	N-H Stretch	C-N Stretch	C-Br Stretch	Aromatic C-H Stretch	Aromatic C=C Stretch
2-Bromoaniline	~3400, ~3300	~1300	~740	>3000	~1600, ~1500
3-Bromoaniline	~3400, ~3300	~1310	~770	>3000	~1600, ~1480
4-Bromoaniline	~3400, ~3300	~1280	~810	>3000	~1600, ~1500

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Isomer	λ_{max} (nm)
2-Bromoaniline	~238, ~288
3-Bromoaniline	~242, ~292
4-Bromoaniline	~245, ~298

Table 5: Mass Spectrometry Data (m/z)

Isomer	Molecular Ion (M^+)	M+2 Peak	Key Fragmentation Peaks
2-Bromoaniline	171, 173	~1:1 ratio	92, 65
3-Bromoaniline	171, 173	~1:1 ratio	92, 65
4-Bromoaniline	171, 173	~1:1 ratio	92, 65

Deciphering the Spectra: A Comparative Analysis

^1H NMR Spectroscopy

The ^1H NMR spectra of the bromoaniline isomers are most telling in the aromatic region (6.5-7.5 ppm). The substitution pattern directly influences the chemical shifts and splitting patterns of the aromatic protons.

- 2-Bromoaniline: Exhibits the most complex spectrum with four distinct aromatic protons, each showing coupling to its neighbors.
- 3-Bromoaniline: Also shows four distinct aromatic protons, but with a different splitting pattern compared to the ortho isomer.
- 4-Bromoaniline: Due to its symmetry, it displays a much simpler spectrum, typically showing two doublets corresponding to the chemically equivalent protons at positions 2 and 6, and 3 and 5.

The amino protons (-NH₂) for all three isomers typically appear as a broad singlet around 3.6-3.7 ppm.

¹³C NMR Spectroscopy

The number of unique signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry.

- 2-Bromoaniline and 3-Bromoaniline: Each show six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent.
- 4-Bromoaniline: Due to its C₂ symmetry, it exhibits only four signals, with C-2 and C-6 being equivalent, and C-3 and C-5 being equivalent.[\[1\]](#)

The chemical shift of the carbon atom attached to the bromine (C-Br) is also diagnostic.

Infrared (IR) Spectroscopy

The IR spectra of the three isomers share common features characteristic of aromatic amines, such as the N-H stretching vibrations around 3300-3400 cm⁻¹ (typically two bands for a primary amine) and aromatic C-H and C=C stretching vibrations. The key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-Br stretching and the aromatic out-of-plane bending vibrations, which are sensitive to the substitution pattern.

UV-Vis Spectroscopy

The UV-Vis spectra of the bromoaniline isomers in a solvent like ethanol typically show two main absorption bands. The position of the maximum absorption (λ_{max}) is influenced by the

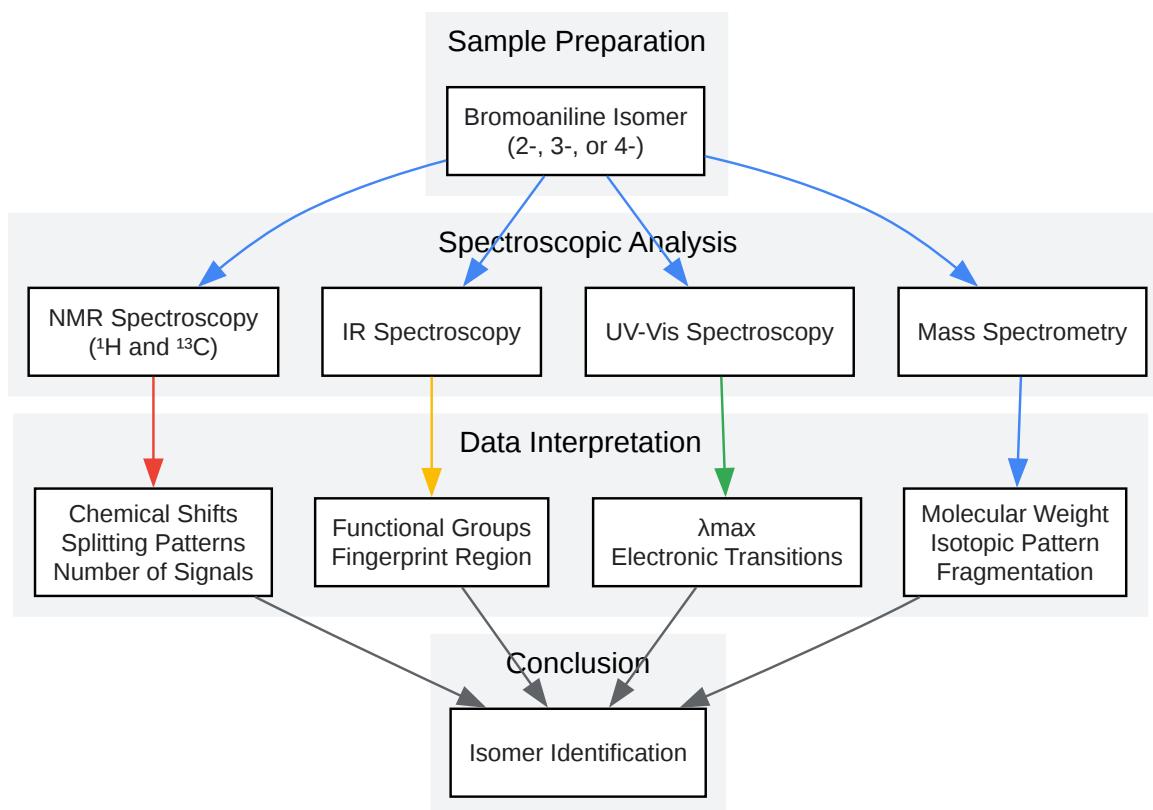
electronic effects of the substituents. While the differences are subtle, the para isomer generally shows a slight red shift (longer wavelength) compared to the ortho and meta isomers, indicating a more extended conjugation.

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound. All three bromoaniline isomers have the same molecular formula (C_6H_6BrN) and thus the same nominal molecular weight of 171 and 173 amu. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) results in two molecular ion peaks (M^+ and $M+2$) of nearly equal intensity.^[2] While the mass spectra of the isomers are very similar, subtle differences in the relative intensities of fragment ions may be observed. The primary fragmentation pathway involves the loss of the bromine atom and subsequent fragmentation of the aniline cation.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of the bromoaniline isomers.



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